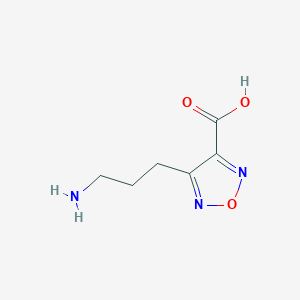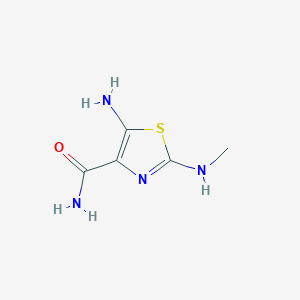![molecular formula C11H17N3 B1268323 1-[2-(吡啶-4-基)乙基]哌嗪 CAS No. 53345-16-7](/img/structure/B1268323.png)
1-[2-(吡啶-4-基)乙基]哌嗪
描述
1-[2-(Pyridin-4-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(Pyridin-4-yl)ethyl]piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(Pyridin-4-yl)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Pyridin-4-yl)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质和储存
“1-[2-(吡啶-4-基)乙基]哌嗪”是一种化合物,CAS 号为:53345-16-7。 它的分子量为 191.28,储存在室温下 .
在药物开发中的作用
哌嗪部分,它是“1-[2-(吡啶-4-基)乙基]哌嗪”的一部分,通常存在于药物或生物活性分子中 . 这种广泛的存在是由于取决于分子中位置和治疗类别而产生的不同可能作用 . 它还取决于哌嗪基合成子的化学反应性,这促进了它在分子中的插入 .
在激酶抑制剂中的应用
含哌嗪的药物,如“1-[2-(吡啶-4-基)乙基]哌嗪”,已被用于激酶抑制剂的开发 . 这些药物可以阻断称为激酶的某些酶,这有助于阻止癌细胞生长 .
在受体调节剂中的应用
“1-[2-(吡啶-4-基)乙基]哌嗪”已被用于受体调节剂的开发 . 这些物质对受体的功能有影响,要么通过阻断内源性配体的作用,要么通过模拟内源性配体的作用 .
在分析化学中的应用
“1-[2-(吡啶-4-基)乙基]哌嗪”可作为试剂用于反相高效液相色谱法测定空气中的脂肪族和芳香族异氰酸酯 . 它也可以用作试剂用于空气中二异氰酸酯的荧光测定 .
在合成化学中的应用
“1-[2-(吡啶-4-基)乙基]哌嗪”已被用于合成化学,特别是用于合成 2-取代的手性哌嗪 . 关键步骤包括二胺和原位生成的锍盐之间的氮杂迈克尔加成 .
安全和危害
作用机制
Target of Action
1-[2-(Pyridin-4-yl)ethyl]piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary target of this compound is the α2-adrenoceptor, a type of adrenergic receptor. Adrenergic receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various physiological functions.
Mode of Action
As an antagonist, 1-[2-(Pyridin-4-yl)ethyl]piperazine binds to the α2-adrenoceptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances, such as adrenaline or noradrenaline. This inhibition of the α2-adrenoceptor leads to a decrease in negative feedback regulation of neurotransmitter release, resulting in increased neurotransmitter activity .
Pharmacokinetics
Its metabolism and excretion would typically occur via the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine’s action primarily involve changes in neurotransmitter activity. By blocking the α2-adrenoceptor, it increases the release of certain neurotransmitters, leading to heightened activity in the sympathetic nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the α2-adrenoceptor . .
生化分析
Biochemical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with α2-adrenoceptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release . The interaction between 1-[2-(Pyridin-4-yl)ethyl]piperazine and these receptors can inhibit the release of neurotransmitters such as norepinephrine, thereby modulating sympathetic nervous system activity .
Cellular Effects
1-[2-(Pyridin-4-yl)ethyl]piperazine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with α2-adrenoceptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]piperazine involves its binding interactions with α2-adrenoceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the release of neurotransmitters such as norepinephrine . This inhibition can result in various physiological effects, including reduced sympathetic nervous system activity and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit α2-adrenoceptors and modulate neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes .
Metabolic Pathways
1-[2-(Pyridin-4-yl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-[2-(Pyridin-4-yl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-[2-(Pyridin-4-yl)ethyl]piperazine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells . This localization is important for its interaction with target biomolecules and its overall efficacy .
属性
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMEKXBONLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296437 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53345-16-7 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53345-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53345-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)




![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)





